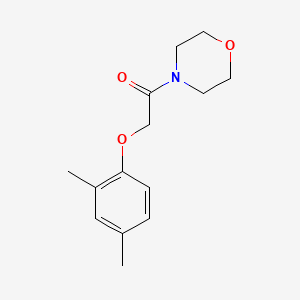
(1R,2R)-2-phenyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and processes. The yield, purity, and efficiency of the synthesis process are also important factors .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the compound and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods can be used to determine the structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs. The mechanism of the reaction, which describes the step-by-step process of the reaction at a molecular level, is also studied .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties include reactivity, acidity or basicity, and redox potential .Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2R)-2-phenyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide involves the reaction of a cyclopropane carboxylic acid with a thiazole amine in the presence of a coupling agent. The resulting intermediate is then reacted with phenylmagnesium bromide to form the final product.", "Starting Materials": [ "Cyclopropane carboxylic acid", "1,3-thiazole amine", "Coupling agent", "Phenylmagnesium bromide" ], "Reaction": [ "Step 1: Cyclopropane carboxylic acid is reacted with the coupling agent in the presence of a base to form an activated carboxylic acid intermediate.", "Step 2: The thiazole amine is added to the reaction mixture and allowed to react with the activated carboxylic acid intermediate to form an amide intermediate.", "Step 3: Phenylmagnesium bromide is added to the amide intermediate and allowed to react to form the final product, (1R,2R)-2-phenyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide." ] } | |
Numéro CAS |
2223103-00-0 |
Nom du produit |
(1R,2R)-2-phenyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide |
Formule moléculaire |
C13H12N2OS |
Poids moléculaire |
244.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




